![molecular formula C17H18ClNO2 B5816995 N-(2-chlorobenzyl)-4-isopropoxybenzamide](/img/structure/B5816995.png)
N-(2-chlorobenzyl)-4-isopropoxybenzamide
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Description
N-(2-chlorobenzyl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C17H18ClNO2 and its molecular weight is 303.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.1026065 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(2-chlorobenzyl)-4-isopropoxybenzamide is the microbial enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) . DXPS is the first enzyme of the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for pathogens such as Mycobacterium tuberculosis .
Mode of Action
This compound interacts with DXPS, inhibiting its function .
Biochemical Pathways
The MEP pathway, which DXPS is a part of, is responsible for the synthesis of isopentenyl diphosphate in plastids . This pathway provides precursors for the synthesis of carotenoids, tocopherols, plastoquinone, and the phytyl chain of chlorophylls, as well as the hormones abscisic acid and gibberellins . By inhibiting DXPS, this compound disrupts the MEP pathway, affecting the production of these crucial compounds .
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) profiles
Result of Action
The inhibition of DXPS by this compound leads to a disruption in the MEP pathway . This can result in a decrease in the production of isoprenoid precursors, affecting the synthesis of various compounds essential for the survival and growth of certain pathogens . This makes this compound a potential candidate for the development of novel anti-infectives .
Biochemical Analysis
Biochemical Properties
N-(2-chlorobenzyl)-4-isopropoxybenzamide has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), with an IC50 value of 1.0 μM . This suggests that it can interact with this enzyme and potentially influence its function.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to DXS and inhibiting its function . This could lead to changes in the levels of downstream metabolites and potentially affect gene expression.
Metabolic Pathways
As an inhibitor of DXS, this compound is involved in the non-mevalonate pathway of isoprenoid biosynthesis . This could potentially affect the levels of isoprenoids and other downstream metabolites.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(2)21-15-9-7-13(8-10-15)17(20)19-11-14-5-3-4-6-16(14)18/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODDMRRXIRMTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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